Zoxazolamine-d2 - 24160-33-6

Zoxazolamine-d2

Catalog Number: EVT-1442504
CAS Number: 24160-33-6
Molecular Formula: C7H5ClN2O
Molecular Weight: 170.592
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Zoxazolamine

  • Compound Description: Zoxazolamine is a muscle relaxant that acts centrally. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2. Zoxazolamine is often used as a probe drug to assess CYP1A2 activity in vivo. []

Benzo[a]pyrene

  • Compound Description: Benzo[a]pyrene (BP) is a polycyclic aromatic hydrocarbon and a known carcinogen. It requires metabolic activation by enzymes, including aryl hydrocarbon hydroxylase (AHH), to exert its toxic effects. BP is known to cause ovotoxicity, leading to the destruction of primordial oocytes. []
  • Relevance: The paper that mentions zoxazolamine-d2 uses it as a tool to phenotype mice based on their aryl hydrocarbon hydroxylase (AHH) activity. [] This enzyme is involved in the metabolic activation of compounds like benzo[a]pyrene. While structurally dissimilar to zoxazolamine-d2, benzo[a]pyrene's metabolic pathway links it to the study's context. The study explores the role of AHH in ovotoxicity caused by polycyclic aromatic hydrocarbons like benzo[a]pyrene.

3-Methylcholanthrene

  • Compound Description: 3-Methylcholanthrene (3-MC) is another polycyclic aromatic hydrocarbon that induces ovotoxicity. Like benzo[a]pyrene, it requires metabolic activation to exert its toxic effects. []
  • Relevance: Similar to benzo[a]pyrene, 3-methylcholanthrene's relevance stems from its role as an ovotoxic polycyclic aromatic hydrocarbon. [] The study investigated the impact of AHH activity, which is indirectly assessed using zoxazolamine-d2 as a probe, on the ovotoxicity of 3-methylcholanthrene.

7,12-Dimethylbenz[a]anthracene

  • Compound Description: 7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon and a potent carcinogen. It is also known to cause ovotoxicity through metabolic activation. []
  • Relevance: The study explores the link between AHH activity, indirectly assessed using zoxazolamine-d2, and the degree of ovotoxicity caused by polycyclic aromatic hydrocarbons. [] 7,12-Dimethylbenz[a]anthracene is one such compound investigated for its ability to destroy primordial oocytes.
Overview

Zoxazolamine-d2 is a deuterated derivative of Zoxazolamine, a centrally acting muscle relaxant originally developed for the treatment of muscle spasms associated with various conditions. The incorporation of deuterium atoms enhances its utility in scientific research, particularly in pharmacokinetics and metabolic studies. Zoxazolamine-d2 serves as an internal standard in mass spectrometry due to its distinct mass characteristics, allowing for precise analytical measurements. This compound is primarily utilized in pharmacological research to understand the metabolism and effects of its parent compound, Zoxazolamine .

Source and Classification

Zoxazolamine-d2 is classified as a muscle relaxant and is categorized under the class of drugs known as central nervous system agents. It is synthesized from Zoxazolamine through a process that replaces hydrogen atoms with deuterium, thereby altering its isotopic composition without significantly changing its chemical properties. This compound is available through various chemical suppliers for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zoxazolamine-d2 typically involves the catalytic exchange of hydrogen atoms with deuterium. This process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions of high pressure and temperature. The reaction ensures efficient incorporation of deuterium into the Zoxazolamine structure, resulting in a compound that retains the pharmacological properties of its parent molecule while providing unique advantages for analytical applications.

Industrial Production: On an industrial scale, specialized reactors and catalysts are employed to optimize yields and purity. The deuterium exchange reaction is meticulously controlled to ensure complete substitution of hydrogen atoms, making it suitable for large-scale production while maintaining quality standards.

Molecular Structure Analysis

Structure and Data

Zoxazolamine-d2 has a molecular formula represented as C7H5ClN2OC_7H_5ClN_2O, where the hydrogen atoms have been partially replaced by deuterium. The molecular weight is approximately 170.60 g/mol due to the presence of deuterium, which has a higher atomic mass than hydrogen.

  • Molecular Structure: The compound features a benzoxazole ring system with chlorine and nitrogen substituents.
  • SMILES Notation: NC1=NC2=CC(Cl)=CC=C2O1
  • InChIKey: YGCODSQDUUUKIV-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Zoxazolamine-d2 undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Can be reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged with other groups, utilizing reagents like halogens or nucleophiles.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Hydrogen peroxideAcidic or neutral medium
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions
SubstitutionHalogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide ions)Varies based on substrate
Mechanism of Action

Process and Data

Zoxazolamine-d2 acts primarily as a centrally acting muscle relaxant. Its mechanism involves interaction with various neurotransmitter systems in the central nervous system, particularly affecting the activity of cytochrome P-450 enzymes involved in drug metabolism.

  • Target Enzymes: Cytochrome P-450 isoforms play a critical role in the metabolism of Zoxazolamine-d2, impacting its pharmacokinetics.
  • Biochemical Pathways: Studies indicate that Zoxazolamine reduces striatal dopamine turnover without significantly altering dopamine synthesis or release .

The primary pharmacological effect is muscle relaxation, which can be influenced by environmental factors such as the presence of other chemicals that modulate its metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific data not provided but generally consistent with similar compounds.

Relevant Data:

  • Molecular Weight: 170.60 g/mol
  • Chirality: Achiral
  • Optical Activity: None detected .
Applications

Zoxazolamine-d2 has significant applications in scientific research:

  • Pharmacokinetics Studies: Used extensively to study the metabolism and pharmacokinetics of muscle relaxants.
  • Analytical Chemistry: Serves as an internal standard in mass spectrometry, enhancing quantitative analysis accuracy.
  • Research on Muscle Relaxants: Provides insights into the mechanisms underlying muscle relaxation and potential therapeutic applications.
Historical Development and Clinical Withdrawal of Zoxazolamine and its Deuterated Analog

Discovery and Initial Pharmacological Applications of Zoxazolamine

Zoxazolamine (5-chloro-2-benzoxazolamine) was first synthesized in 1953 and introduced clinically in 1955 as a centrally acting muscle relaxant under brand names including Flexin, Deflexol, and Zoxine [8]. The compound demonstrated potent skeletal muscle relaxant properties through its actions on the central nervous system, distinct from peripheral neuromuscular blockade. Mechanistic studies revealed that zoxazolamine and structurally related compounds (chlorzoxazone, mephenesin) significantly reduced striatal dopamine turnover by decreasing neuronal firing rates and variability in the substantia nigra zona compacta [6]. This effect on dopaminergic neurons represented a novel mechanism compared to other contemporary muscle relaxants like meprobamate or diazepam, which lacked this specific action on nigrostriatal pathways [6].

Table 1: Pharmacological Profile of Zoxazolamine and Related Muscle Relaxants

CompoundPrimary Molecular TargetEffect on Striatal Dopamine MetabolismEffect on Neuronal Firing Patterns
ZoxazolamineNigrostriatal dopaminergic neuronsSignificant decreaseReduced rate and variability
ChlorzoxazoneNigrostriatal dopaminergic neuronsModerate decreaseReduced rate
MephenesinNigrostriatal dopaminergic neuronsModerate decreaseReduced rate
DiazepamGABAA receptorsNo significant effectNo significant effect
MeprobamateGABAA receptorsNo significant effectNo significant effect

Clinically, zoxazolamine was extensively prescribed during the late 1950s for conditions involving acute muscle spasms, such as low back pain, inflammatory musculoskeletal disorders, and trauma-related muscle spasticity. Its efficacy was attributed to both muscle relaxation and mild sedative effects, which provided adjunctive relief in painful musculoskeletal conditions. By 1960, it had gained widespread clinical acceptance across North America and Europe, establishing itself as a significant therapeutic option in muscle spasm management [8].

Hepatotoxicity-Driven Withdrawal and Transition to Chlorzoxazone

The clinical utility of zoxazolamine was abruptly curtailed by emerging reports of severe hepatotoxicity. Multiple case studies documented acute hepatic necrosis following zoxazolamine administration, with several fatalities reported between 1960-1961 [5]. The clinical presentation included jaundice, profound lethargy, and markedly elevated transaminases, often progressing to fulminant hepatic failure despite discontinuation of the drug. One particularly severe case resulted in a patient requiring emergency liver transplantation due to irreversible liver damage [3] [5]. Histopathological examination of affected livers revealed centrilobular necrosis and inflammatory infiltration, consistent with drug-induced hepatocellular injury [9].

The incidence of zoxazolamine hepatotoxicity demonstrated both intrinsic and idiosyncratic characteristics. While many cases occurred within 1-4 weeks of initiating therapy (suggesting an unpredictable reaction), the severity appeared dose-dependent in some instances [7] [9]. This hepatotoxic profile prompted regulatory action, culminating in the complete withdrawal of zoxazolamine from global markets in 1961—a remarkably rapid demise for a recently introduced therapeutic agent [8].

Table 2: Hepatotoxicity Profile Comparison: Zoxazolamine vs. Chlorzoxazone

ParameterZoxazolamineChlorzoxazone
Year of Market Introduction19551958
Year of Withdrawal1961Still available
Reported Hepatotoxicity Incidence>1%Rare (<0.01%)
Latency Period to Liver Injury1-6 weeks1-8 weeks
Pattern of Liver InjuryHepatocellular necrosisMixed hepatocellular-cholestatic
Fatal Cases ReportedMultipleFew
Regulatory StatusWithdrawn worldwideAvailable with hepatic monitoring

During post-withdrawal analysis, researchers discovered that chlorzoxazone (5-chloro-2-benzoxazolinone), a structural analog and active metabolite of zoxazolamine, retained significant muscle relaxant properties while demonstrating substantially reduced hepatotoxic potential [3] [8]. Chlorzoxazone was subsequently developed as a safer alternative, receiving FDA approval in 1958 and remaining in clinical use today under brand names including Parafon Forte and Remular. While chlorzoxazone has been associated with rare instances of liver injury, its incidence of severe hepatotoxicity is dramatically lower than that observed with zoxazolamine, with most cases being reversible upon discontinuation [3].

Role of Deuterium Isotopologues in Reviving Research Interest

The development of zoxazolamine-d2 (a deuterium-substituted isotopologue where two hydrogen atoms are replaced with deuterium at specific molecular positions) represents a strategic application of deuterium chemistry to potentially mitigate the metabolic vulnerabilities of the parent compound. This approach leverages the kinetic isotope effect, wherein the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage during metabolic processes [1].

The primary hepatotoxicity of zoxazolamine is attributed to the formation of reactive electrophilic intermediates generated through cytochrome P450-mediated oxidation, particularly by CYP3A4 and CYP2E1 isoenzymes [1] [7]. These reactive metabolites deplete cellular glutathione and form protein adducts, initiating hepatocellular damage. Zoxazolamine-d2 is designed to strategically block or slow these bioactivation pathways by incorporating deuterium at positions vulnerable to oxidative metabolism. Molecular modeling suggests that deuterium substitution adjacent to the oxazole ring or at the 5-chloro position could significantly alter the compound's metabolic fate [1].

Table 3: Theoretical Impact of Deuterium Substitution on Zoxazolamine Metabolism

Metabolic ParameterZoxazolamineZoxazolamine-d2Potential Clinical Impact
Primary Metabolic PathwayCYP-mediated oxidationAltered CYP-mediated oxidationReduced bioactivation
Reactive Metabolite FormationSignificantPotentially reducedLower hepatotoxicity risk
Kinetic Isotope Effect (KIE)Not applicableEstimated 5-10 fold rate reductionDelayed toxic metabolite generation
Plasma Half-life (Projected)~2 hoursIncreased by 30-100%Possible dosing frequency reduction
Therapeutic Index (Theoretical)LowPotentially improvedEnhanced safety margin

Current research focuses on in vitro and animal model evaluations comparing the metabolic profiles and hepatotoxic potential between zoxazolamine and zoxazolamine-d2. Preliminary investigations indicate that deuterium substitution alters the metabolic rate and pathway predominance, potentially shifting metabolism toward inactive glucuronide conjugation rather than oxidative pathways that generate toxic intermediates [1]. This deuterium-enabled metabolic switching could preserve the therapeutic efficacy of the benzoxazolamine pharmacophore while minimizing the metabolic activation responsible for the historical hepatotoxicity. While still in preclinical investigation, zoxazolamine-d2 exemplifies how strategic deuteration may revive abandoned therapeutic compounds with specific toxicity profiles rooted in problematic metabolism [1].

Properties

CAS Number

24160-33-6

Product Name

Zoxazolamine-d2

IUPAC Name

5-chloro-4,6-dideuterio-1,3-benzoxazol-2-amine

Molecular Formula

C7H5ClN2O

Molecular Weight

170.592

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)/i1D,3D

InChI Key

YGCODSQDUUUKIV-SDTNDFKLSA-N

SMILES

C1=CC2=C(C=C1Cl)N=C(O2)N

Synonyms

5-Chloro-2-benzoxazolamine-d2; 2-Amino-5-chlorobenzoxazole-d2; 5-Chloro-1,3-_x000B_benzoxazol-2-amine-d2; 5-Chloro-2-aminobenzoxazole-d2; 5-Chlorobenzoxazol_x000B_-2-ylamine-d2; Deflexol-d2; Flexilon-d2; Flexin-d2; McN-485-d2; NSC 24995-d2; Zoxamin-d2; Zoxine-d2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.